![molecular formula C14H16N6O B2746048 3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899975-36-1](/img/structure/B2746048.png)

3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

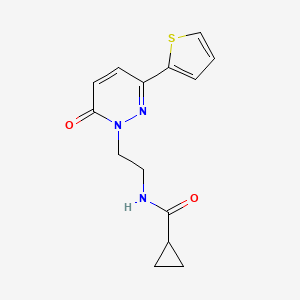

The compound “3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is designed and synthesized as a novel CDK2 targeting compound .

Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Further structural analysis would require more specific information or advanced computational tools.Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Research on triazole derivatives, including those related to the specified compound, has shown promising antimicrobial properties. The synthesis of novel 1,2,4-triazole derivatives has been explored for their potential antimicrobial activities against a variety of microorganisms. Such studies contribute to the development of new antimicrobial agents that could address the growing issue of antibiotic resistance (Bektaş et al., 2007).

Antituberculous Activity

Derivatives of triazolopyrimidine, similar to the one , have been evaluated for their antituberculous activity, highlighting the significance of these compounds in combating tuberculosis. The synthesis of structural analogs and their subsequent evaluation for tuberculostatic activity emphasize the compound's potential in antituberculous therapy (Titova et al., 2019).

Role in Organic Synthesis

The rearrangement of thiazolopyrimidines into triazolopyrimidines, as well as other related synthetic pathways, showcases the compound's utility in organic chemistry. Such processes are instrumental in creating diverse molecular scaffolds for further pharmacological exploration (Lashmanova et al., 2019).

Potential Therapeutic Applications

Studies also extend to the evaluation of triazolopyrimidine derivatives for their potential therapeutic applications, including as PET tracers for imaging cerebral adenosine A2A receptors (Zhou et al., 2014). This underscores the compound's relevance in neurological research and its potential for diagnosing and monitoring neurological disorders.

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-ethyl-N-(2-methoxy-5-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O/c1-4-20-14-12(18-19-20)13(15-8-16-14)17-10-7-9(2)5-6-11(10)21-3/h5-8H,4H2,1-3H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMWVYHMSAZGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=NC(=C2N=N1)NC3=C(C=CC(=C3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide](/img/structure/B2745965.png)

![(3Z)-1-benzyl-3-{[(pyridin-3-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2745966.png)

![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2745968.png)

![N'-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2745969.png)

![2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2745972.png)

![Methyl 2-[1-(methoxyamino)cyclobutyl]acetate](/img/structure/B2745974.png)

![N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2745976.png)

![N-[(3-chloroadamantanyl)methyl]-2-thienylcarboxamide](/img/structure/B2745980.png)

![2-(3,9-dimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2745985.png)